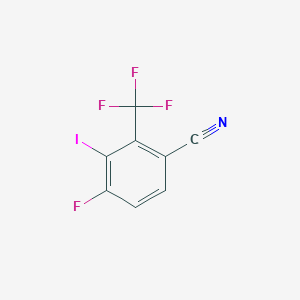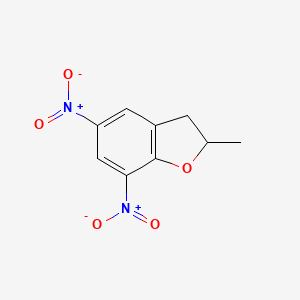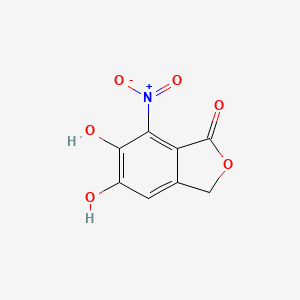
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxymethyl-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of thiourea and α-haloketones under basic conditions to form the thiazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of methyl 2-hydroxymethyl-thiazole-5-carboxylate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-carboxyl-thiazole derivatives.
Reduction: Formation of hydroxylated or alkylated thiazole derivatives.
Substitution: Formation of various substituted thiazole compounds with different functional groups.
Applications De Recherche Scientifique
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-hydroxymethyl-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole: A derivative with similar structural features but lacking the hydroxymethyl and carboxylate groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Uniqueness
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups, which enhance its reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C6H7NO3S |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
methyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-2-7-5(3-8)11-4/h2,8H,3H2,1H3 |
Clé InChI |
MYDJOSWPXVKOLE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(S1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl 3-(2-hydroxypropan-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B8637391.png)
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate](/img/structure/B8637397.png)

